molecular formula C16H11F4N5O2 B3439285 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B3439285
M. Wt: 381.28 g/mol
InChI Key: LJQDXLJJKKBHIO-UHFFFAOYSA-N
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Description

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is an organic compound characterized by the presence of a fluorophenyl group, a tetrazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves a series of organic reactions. The process begins with the preparation of the tetrazole ring, which can be achieved through cyclization reactions involving azides and nitriles. The fluorophenyl group is introduced via nucleophilic substitution reactions, while the trifluoromethoxyphenyl group is incorporated through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-OL: Shares the tetrazole and fluorophenyl groups but differs in the presence of an ethan-1-ol group instead of the trifluoromethoxyphenyl group.

    2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-AMINE: Similar structure with an ethan-1-amine group.

Uniqueness

The uniqueness of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both fluorophenyl and trifluoromethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O2/c17-13-4-2-1-3-12(13)15-22-24-25(23-15)9-14(26)21-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDXLJJKKBHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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